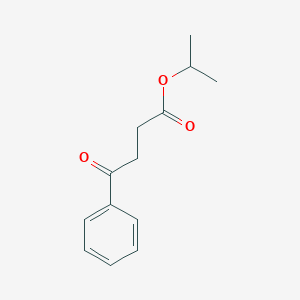

Isopropyl 4-oxo-4-phenylbutanoate

Overview

Description

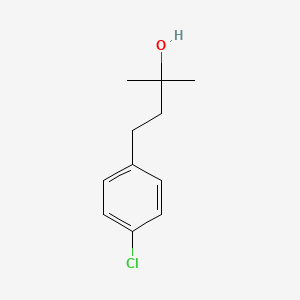

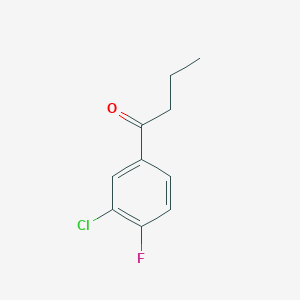

Isopropyl 4-oxo-4-phenylbutanoate is a useful research compound. Its molecular formula is C13H16O3 and its molecular weight is 220.26 g/mol. The purity is usually 95%.

BenchChem offers high-quality Isopropyl 4-oxo-4-phenylbutanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Isopropyl 4-oxo-4-phenylbutanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Microbial Enantioselective Reduction

Different microorganisms have been used for the enantioselective reduction of ethyl-2-oxo-4-phenylbutanoate to its hydroxy derivatives. This process has shown over 92% enantiomeric excess (ee) for certain isomers using organisms like Saccharomyces cerevisiae and Dekera sp. This research represents a significant development in the reduction of α-ketoesters (Lacerda et al., 2006).

NAD(P)H Model Reductions

Studies have shown that NAD(P)H models can reduce ethyl 2-oxo-4-aryl-3-butene-1-oates to 2-oxo-4-arylbutanoates. The process involves selective reduction and supports a hydride transfer mechanism, demonstrating potential applications in synthetic chemistry (Meijer & Pandit, 1985).

Inhibitors of M. tuberculosis Menaquinone Biosynthesis

Compounds derived from 4-oxo-4-phenylbut-2-enoates act as inhibitors of the menaquinone biosynthesis pathway in Mycobacterium tuberculosis. These inhibitors interact with CoA adducts and demonstrate significant antibacterial properties (Li et al., 2011).

Production in Interface Bioreactors

Ethyl (R)-2-hydroxy-4-phenylbutanoate, an anti-hypertension drug intermediate, has been produced via microbial reduction in an interface bioreactor. This method has achieved high enantiomeric excess and chemical purity, highlighting its potential in pharmaceutical production (Oda et al., 1998).

Catalytic Asymmetric Conjugate Addition

The catalytic asymmetric conjugate addition of arylboronic acids to alpha, beta-unsaturated esters using a rhodium(I) catalyst has been studied. This method provides an efficient way to produce beta-aryl esters, which are valuable in various synthetic applications (Sakuma et al., 2000).

Direct Asymmetric Hydrogenation

Direct asymmetric hydrogenation of 2-oxo-4-arylbut-3-enoic acids to produce 2-hydroxy-4-arylbutanoic acids has been achieved with a Ru catalyst. This process is significant for synthesizing common intermediates for ACE inhibitors (Zhu et al., 2010).

Analytical Separation of Stereoisomers

Gas chromatography has been used to differentiate the isopropyl cis- and trans-2,3-epoxybutanoates stereoisomers. This technique is crucial for analyzing and separating complex mixtures in pharmaceutical and chemical research (Demillequand et al., 1999).

properties

IUPAC Name |

propan-2-yl 4-oxo-4-phenylbutanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O3/c1-10(2)16-13(15)9-8-12(14)11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFBNLTAYZLHFCE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)CCC(=O)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Isopropyl 4-oxo-4-phenylbutanoate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Fluoro-3'-methyl-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B7848306.png)

![[3-(2-Fluorophenyl)-4-methylphenyl]methanamine](/img/structure/B7848318.png)

![(4'-Fluoro-6-methyl-[1,1'-biphenyl]-3-yl)methanamine](/img/structure/B7848327.png)